molecular formula C13H19NO2 B13663461 Ethyl 2-(2-amino-5-isopropylphenyl)acetate

Ethyl 2-(2-amino-5-isopropylphenyl)acetate

Cat. No.: B13663461
M. Wt: 221.29 g/mol
InChI Key: CDGPFVYOBFBTAA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-5-isopropylphenyl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of an amino group and an isopropyl group attached to a phenyl ring, making it a unique and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-5-isopropylphenyl)acetate typically involves the esterification of 2-(2-amino-5-isopropylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where the acid and ethanol are continuously fed, and the ester is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 2-(2-amino-5-isopropylphenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-amino-5-isopropylphenyl)acetic acid.

    Reduction: Formation of 2-(2-amino-5-isopropylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 2-(2-amino-5-isopropylphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-5-isopropylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 2-(2-amino-5-isopropylphenyl)acetate can be compared with other similar esters:

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.

    Isopropyl 2-(2-amino-5-isopropylphenyl)acetate: Contains an isopropyl group, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-(2-amino-5-propan-2-ylphenyl)acetate

InChI

InChI=1S/C13H19NO2/c1-4-16-13(15)8-11-7-10(9(2)3)5-6-12(11)14/h5-7,9H,4,8,14H2,1-3H3

InChI Key

CDGPFVYOBFBTAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)C(C)C)N

Origin of Product

United States

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